N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a benzylamino-acetyl group at the 2-position and a 3,4-difluorobenzamide moiety at the 3-position. The fluorine atoms enhance metabolic stability and influence intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) . The benzylamino group introduces hydrogen-bonding capability and may modulate solubility and target binding affinity.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c22-16-7-6-14(8-17(16)23)21(29)25-20-15-11-30-12-18(15)26-27(20)10-19(28)24-9-13-4-2-1-3-5-13/h1-8H,9-12H2,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQPXWMSBLKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of benzamides and incorporates a thieno[3,4-c]pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
The structural features of this compound suggest diverse pharmacological interactions. The thienopyrazole ring enhances its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Caspase Activation : Compounds with similar structures have shown the ability to modulate caspase activity, which is crucial in apoptosis and cancer cell survival .
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as glycogen synthase kinase 3β (GSK3β) and mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways linked to cancer and neurodegenerative diseases .
- Neuroprotective Effects : By inducing nuclear factor (erythroid-derived 2)–like 2 (Nrf2) activity, this compound may exert neuroprotective effects against oxidative stress .
Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives within the thieno[3,4-c]pyrazole family. A closely related compound, 2-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS 958702-50-6), provides a basis for comparison (Table 1) .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | CAS 958702-50-6 |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole |
| 2-Position Subst. | 2-(Benzylamino)-2-oxoethyl group | 4-Fluorophenyl group |
| 3-Position Subst. | 3,4-Difluorobenzamide | 2-Ethoxybenzamide |
| Electron Effects | Electron-withdrawing (3,4-difluoro) enhances polarity and dipole interactions. | Electron-donating (ethoxy) reduces polarity; 4-fluoro provides moderate withdrawal. |
| Hydrogen Bonding | High (amide NH, benzylamino NH) | Moderate (amide NH, ethoxy O as weak acceptor) |
| Lipophilicity (logP) | Likely higher due to benzyl group | Lower due to ethoxy and fewer fluorines |
| Metabolic Stability | Enhanced via fluorines blocking oxidation sites | Moderate (ethoxy may undergo hydrolysis) |
Key Research Findings
However, the benzylamino group may offset this by introducing hydrophobicity .
Hydrogen-Bonding Networks: The target compound’s benzylamino and amide groups enable stronger hydrogen-bonding interactions, which could enhance crystal packing stability or receptor binding in biological systems. In contrast, CAS 958702-50-6 relies on weaker ethoxy-mediated interactions .
Electronic Effects: The electron-withdrawing 3,4-difluoro substitution in the target compound may reduce electron density on the benzamide ring, altering charge distribution in the thienopyrazole system. This contrasts with the electron-donating ethoxy group in CAS 958702-50-6, which could influence redox properties or π-π stacking in materials science applications .
Structural Characterization :
- While neither compound’s crystallographic data is explicitly provided in the evidence, the use of tools like SHELX () for small-molecule refinement suggests that structural differences (e.g., fluorine placement) would manifest in distinct bond lengths, angles, and packing motifs .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves cyclization reactions between substituted thioketones and hydrazines. For this compound, critical steps include:
- Functional group coupling : The benzylamino-oxoethyl moiety is introduced via amidation or alkylation reactions.
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C are used to enhance yield and purity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
Q. How can researchers optimize reaction yields during scale-up synthesis?
Use Design of Experiments (DoE) to systematically vary parameters like:
- Solvent polarity (e.g., switching from THF to DMF for better solubility).
- Catalyst loading (e.g., 0.5–2 mol% Pd for cross-coupling steps).
- Temperature gradients (e.g., stepwise heating to avoid side reactions). Statistical tools like ANOVA help identify critical factors affecting yield .
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s reactivity and biological targets?
- Quantum chemical calculations (DFT) : To model electron density distribution and reactive sites (e.g., electrophilic substitution on the difluorobenzamide group) .
- Molecular docking : Screen against kinase or GPCR targets using software like AutoDock Vina. The thieno[3,4-c]pyrazole core shows affinity for ATP-binding pockets .
- Reaction path analysis : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error in optimizing reaction pathways .
Q. How do structural modifications (e.g., fluorination, benzyl substitution) influence bioactivity?
- Fluorine atoms : Enhance metabolic stability and membrane permeability via hydrophobic interactions. The 3,4-difluorobenzamide group improves binding to hydrophobic enzyme pockets .
- Benzylamino-oxoethyl chain : Introduces hydrogen-bonding potential, critical for protease inhibition. Replacements with bulkier groups (e.g., tert-butyl) reduce solubility .
- Thieno-pyrazole core : Modifications here alter π-π stacking interactions with aromatic residues in target proteins .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Re-test activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.
- Off-target screening : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended interactions .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from standardized assays (e.g., NIH’s PubChem BioAssay) .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Gene knockout/knockdown : CRISPR-Cas9 silencing of putative targets (e.g., kinases) to confirm pathway dependency .
- Metabolic labeling : Track cellular uptake and sublocalization using -NMR or fluorescent probes .
- Kinase profiling panels : Commercial platforms (e.g., Eurofins KinaseProfiler) quantify inhibition across 100+ kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
